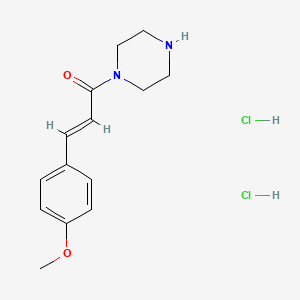
(2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxyphenyl group, a piperazine ring, and a propenone moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride typically involves the following steps:
-
Formation of the Propenone Moiety: : The initial step involves the formation of the propenone moiety through a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.
-
Piperazine Addition: : The next step involves the addition of piperazine to the propenone intermediate. This reaction is typically conducted in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst like hydrochloric acid to facilitate the reaction.
-
Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free base to its dihydrochloride salt by treating the compound with hydrochloric acid. This step ensures the compound’s stability and solubility for further applications.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
-
Reduction: : Reduction reactions can target the propenone moiety, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
(2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
-
Medicine: : The compound is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
-
Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride involves its interaction with specific molecular targets:
-
Molecular Targets: : The compound interacts with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.
-
Pathways Involved: : The compound can influence various cellular pathways, including those related to inflammation, apoptosis, and cell proliferation. By modulating these pathways, it exerts its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(4-hydroxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(4-chlorophenyl)-1-(piperazin-1-yl)prop-2-en-1-one: Similar structure but with a chloro group instead of a methoxy group.
(2E)-3-(4-methylphenyl)-1-(piperazin-1-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propriétés
Formule moléculaire |
C14H20Cl2N2O2 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
(E)-3-(4-methoxyphenyl)-1-piperazin-1-ylprop-2-en-1-one;dihydrochloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c1-18-13-5-2-12(3-6-13)4-7-14(17)16-10-8-15-9-11-16;;/h2-7,15H,8-11H2,1H3;2*1H/b7-4+;; |
Clé InChI |
CGNCICQRMABBPB-RDRKJGRWSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCNCC2.Cl.Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=CC(=O)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



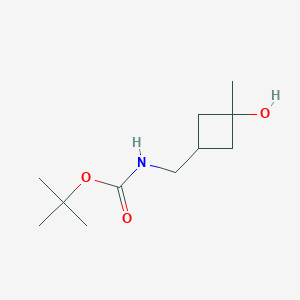
![3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]-2-(oxan-4-yl)propanamide hydrochloride](/img/structure/B13467214.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
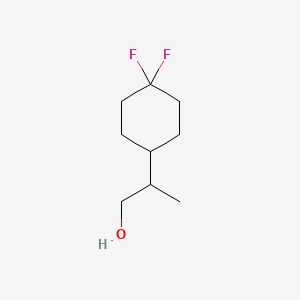
![4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B13467228.png)
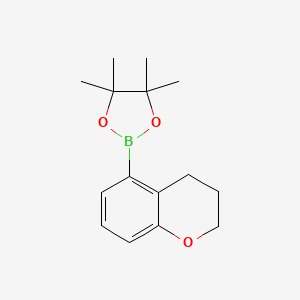
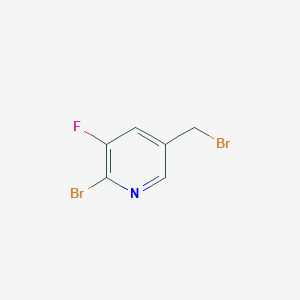
![2-[(Trimethylsilyl)oxy]benzene-1-thiol](/img/structure/B13467241.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
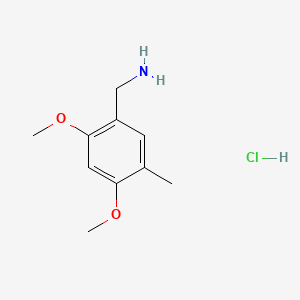

![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
